REACTION_CXSMILES
|
C[N+]1([O-])CCOCC1.[C:9]([O:13][C:14](=[O:29])[N:15]([CH2:18][CH2:19][C:20]1[CH:25]=[CH:24][C:23]([Cl:26])=[C:22]([CH2:27][OH:28])[CH:21]=1)[CH2:16][CH3:17])([CH3:12])([CH3:11])[CH3:10]>C(Cl)Cl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[C:9]([O:13][C:14](=[O:29])[N:15]([CH2:18][CH2:19][C:20]1[CH:25]=[CH:24][C:23]([Cl:26])=[C:22]([CH:27]=[O:28])[CH:21]=1)[CH2:16][CH3:17])([CH3:10])([CH3:11])[CH3:12] |f:3.4|
|
Name
|
|
Quantity
|
11.2 mg
|
Type
|
catalyst
|
Smiles
|
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h at rt
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
was filtered over Celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the crude by FC (CH2Cl2/MeOH 49:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(CC)CCC1=CC(=C(C=C1)Cl)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |